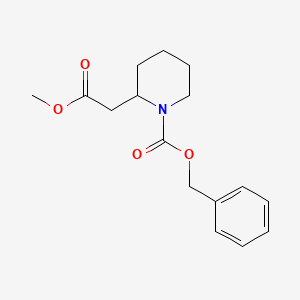

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNHPSQNKDZEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662851 | |

| Record name | Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169384-56-9 | |

| Record name | Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cbz Protection Dynamics

Benzyl chloroformate (Cbz-Cl) is pivotal for N-protection. As detailed in, treatment of secondary amines with Cbz-Cl in THF at –78°C achieves quantitative protection. For instance, unprotected amides react with n-BuLi followed by Cbz-Cl to form imides, which are reduced to enamides using LiBHEt3 (60–80% yields).

Reductive Cyclization

Reductive cyclization of 6-oxoamino acids (Scheme D in) produces 2,6-disubstituted piperidines. Using NaBH4 or LiAlH4, ketone groups are reduced to methylene units. Hydrogenation of Heck reaction products further diversifies substituents.

Stereoselective Synthesis and Resolution

Chiral pool strategies using amino acids (e.g., L-serine, L-aspartic acid) enable enantioselective synthesis. The Jackson group’s approach (Scheme 14 in) converts serine-derived organozinc reagents into 4-oxo amino acids, which cyclize to piperidines. Chiral GC analysis confirms enantiopurity, with specific rotations of ±33.0° (c = 1 in CHCl3).

| Starting Material | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| L-Serine | Pd(PPh3)2Cl2 | 39 | 99 |

| D-Phenylalanine | Hoveyda-Grubbs | 72 | 98 |

Functional Group Interconversion

Oxidation of Hydroxymethyl Precursors

Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (, CID 11032264) serves as a precursor. Oxidation with Dess-Martin periodinane converts the hydroxymethyl group to a ketone, followed by methoxylation using methyl iodide and Ag2O.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Methoxy-oxoethyl vs. Ethoxy-oxoethyl Derivatives

- Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7) Molecular Formula: $ C{17}H{23}NO_4 $ Key Differences: Ethoxy group increases lipophilicity (logP ~1.8 vs. ~1.5 for methoxy) and metabolic stability due to slower ester hydrolysis. Applications: Preferred in prodrug designs requiring prolonged bioavailability .

- Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 40112-93-4) Molecular Formula: $ C{16}H{19}NO_4 $ Key Differences: Ethylidene (C=C) introduces conjugation, altering UV absorption ($\lambda_{\text{max}}$ 245 nm) and enhancing rigidity. Applications: Useful in photoactive compounds or as a dienophile in Diels-Alder reactions .

Positional Isomerism

- Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 86827-08-9) Molecular Formula: $ C{16}H{21}NO_4 $ Key Differences: Substituent at the 3-position reduces steric hindrance, increasing reactivity in nucleophilic substitutions. Spectral Data: $ ^13C $ NMR shows a downfield shift for the carbonyl (δ 172 ppm vs. δ 170 ppm in 2-substituted analogs) .

Functional Group Replacements

- Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS 1352534-68-9) Molecular Formula: $ C{18}H{19}ClN2O2 $ Key Differences: Chloropyridinyl group introduces aromaticity and hydrogen-bonding capacity, enhancing binding to kinase targets. Applications: Potential use in kinase inhibitor development .

- Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Molecular Formula: $ C{13}H{18}N2O2 $ Key Differences: Amino group increases basicity (pKa ~10.5) and solubility in acidic media. Safety: Limited toxicological data; requires cautious handling .

Physicochemical and Spectroscopic Properties

| Compound (CAS) | Molecular Formula | Molecular Weight | $ ^1H $ NMR Key Peaks (δ, ppm) | HRMS (m/z) | LogP |

|---|---|---|---|---|---|

| Target (86827-08-9) | $ C{16}H{21}NO_4 $ | 307.35 | 3.6 (OCH3), 1.4–3.2 (piperidine) | 307.1423 | 1.5 |

| 4-Ethoxy analog (80221-26-7) | $ C{17}H{23}NO_4 $ | 305.37 | 1.2 (CH3), 4.1 (OCH2CH3) | 305.1628 | 1.8 |

| Ethylidene analog (40112-93-4) | $ C{16}H{19}NO_4 $ | 289.33 | 6.2 (C=CH), 3.7 (OCH3) | 289.1315 | 2.1 |

| 3-Substituted isomer (86827-08-9) | $ C{16}H{21}NO_4 $ | 307.35 | 3.6 (OCH3), 2.8 (piperidine) | 307.1423 | 1.6 |

Biological Activity

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 169384-56-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- Physical Appearance : Pale-yellow to yellow-brown oil or semi-solid at room temperature.

The compound features a piperidine ring substituted with a benzyl group and a methoxycarbonyl moiety, which contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, including both antibacterial and antifungal effects. It has been tested against several pathogenic strains with promising results.

- Mechanism of Action : The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially modulating enzyme activity and cellular signaling pathways.

Antibacterial Activity

This compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests have indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Complete inhibition of bacterial growth within 8 hours at certain concentrations .

Antifungal Activity

The compound also displays antifungal properties, particularly against Candida albicans and other fungal strains. The MIC values for antifungal activity range from 0.0048 to 0.039 mg/mL, indicating strong efficacy against these pathogens .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or condensation reactions. For example, reacting piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl carboxylate group .

- Step 2 : Introduction of the 2-methoxy-2-oxoethyl substituent using reagents like methyl acrylate or ethyl chloroacetate under controlled pH and temperature .

- Optimization : Reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) are adjusted to maximize yield. Continuous flow reactors and automated systems can enhance reproducibility and purity .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the methoxy group shows a singlet near δ 3.6 ppm .

- Infrared (IR) Spectroscopy : Peaks at ~1700–1750 cm indicate ester carbonyl groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Mobile phases like acetonitrile/water (70:30) are used for separation .

Q. What safety precautions are recommended given limited toxicological data?

Due to insufficient toxicological studies:

- Handling : Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust or vapors .

- First Aid : For skin exposure, wash with soap and water for 15 minutes. For eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Treat as hazardous waste and comply with institutional guidelines to prevent environmental release .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity between structural analogs of this compound?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and assess interactions with target proteins via molecular docking or surface plasmon resonance (SPR) .

- Data Normalization : Control for variables like purity (>98% by HPLC) and solvent effects (e.g., DMSO concentration in assays) .

- Comparative Analysis : Use analogs like Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate to evaluate how hydroxyl or tert-butyl groups modulate activity .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral Catalysts : Employ CBS (Corey-Bakshi-Shibata) reduction or enantioselective organocatalysts to control stereochemistry at the piperidine ring .

- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC. Monitor optical rotation ([α]) to confirm purity .

- Crystallization : Recrystallize from ethanol/water mixtures to isolate desired enantiomers .

Q. How should researchers design experiments to study interactions between this compound and biological targets?

- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) and enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) .

- Biophysical Techniques : Utilize isothermal titration calorimetry (ITC) to measure binding affinity or X-ray crystallography (with software like Mercury CSD) to resolve 3D binding modes .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS/MS analysis .

Q. How can conflicting data in reaction yields or byproduct formation be resolved?

- Reaction Monitoring : Use inline FTIR or LC-MS to track intermediates and byproducts in real time .

- Byproduct Identification : Characterize impurities via high-resolution mass spectrometry (HRMS) and compare retention times with synthetic standards .

- Optimization Loops : Apply design of experiments (DoE) to statistically evaluate factors like temperature, catalyst loading, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.